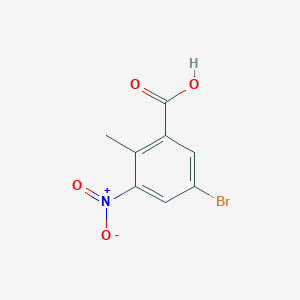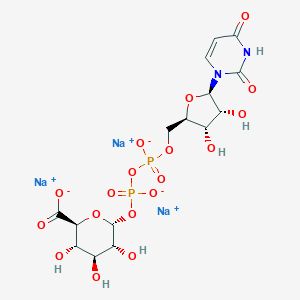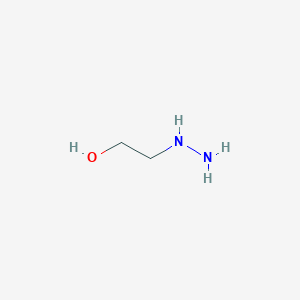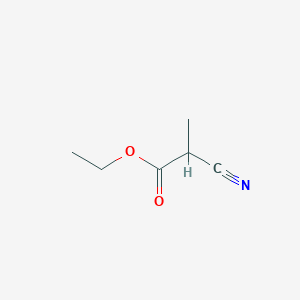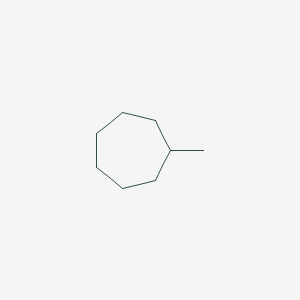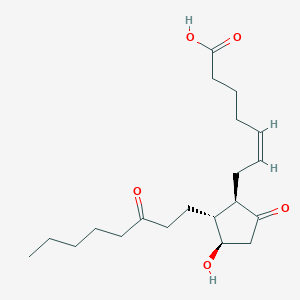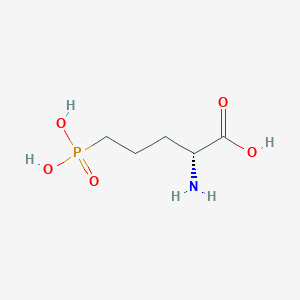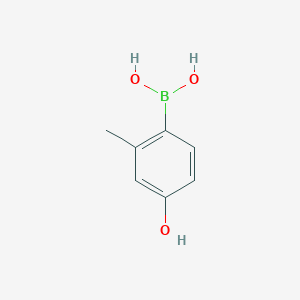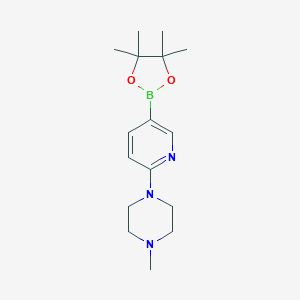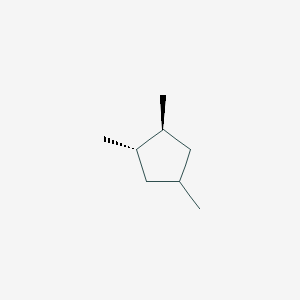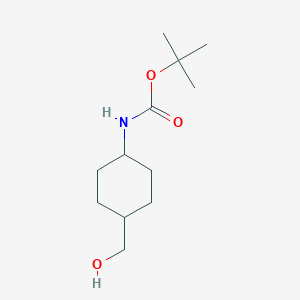
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
概要
説明
Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (TBHMC) is a white or off-white crystalline solid. It is a common constituent in the synthesis of various chemicals including pesticides, pharmaceuticals, and polymers . Its IUPAC name is tert-butyl [4- (hydroxymethyl)cyclohexyl]methylcarbamate .
Synthesis Analysis
TBHMC is synthesized using various methods. For instance, it can be synthesized from (trans)-methyl 4- ( (tert-butoxycarbonyl)amino)cyclohexanecarboxylate . Another method involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . It can also be synthesized from trans-1- (Boc-amino)-4- (hydroxymethyl)cyclohexane .Molecular Structure Analysis
The molecular formula of TBHMC is C13H25NO3 . Its molecular weight is 243.35 . The InChI code for TBHMC is 1S/C13H25NO3/c1-13 (2,3)17-12 (16)14-8-10-4-6-11 (9-15)7-5-10/h10-11,15H,4-9H2,1-3H3, (H,14,16)/t10-,11- .Chemical Reactions Analysis
TBHMC is used in the preparation of various chemicals. For example, it is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . It is also used to prepare Mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia .Physical And Chemical Properties Analysis
TBHMC is a solid at room temperature . Its density is predicted to be 1.05±0.1 g/cm3 . The boiling point is predicted to be 351.6±11.0 °C . It is slightly soluble, with a solubility of 4.4 g/L at 25°C .科学的研究の応用
-
Proteomics Research
- Summary of Application : “tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate”, also known as BOC-aminomethyl (trans)-cyclohexanol, is used in the field of proteomics research, particularly in the study of protein-protein interactions.
- Methods of Application : This compound serves as a protecting group for the free amine (NH2) functionality of cysteine residues in proteins. The specific methods of application or experimental procedures would depend on the particular proteomics study being conducted.
- Results or Outcomes : The outcomes of using this compound in proteomics research would also depend on the specific study. It could potentially aid in understanding protein-protein interactions, which could have implications for understanding biological processes and disease states.
-
Pharmaceutical Research
- Summary of Application : “tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate” is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . It is also used to prepare Mer kinase inhibitors for treatment of pediatric acute lymphoblastic leukemia .
- Results or Outcomes : The outcomes of using this compound in pharmaceutical research could potentially lead to the development of new treatments for diseases such as leukemia .
-
Polymer Development
- Summary of Application : This compound is used in the field of polymer development.
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular polymer being developed.
- Results or Outcomes : The outcomes of using this compound in polymer development would depend on the specific study. It could potentially aid in creating new types of polymers with unique properties.
-
Drug Synthesis
- Summary of Application : “tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate” is used to prepare C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors . It is also used to prepare Mer kinase inhibitors for treatment of pediatric acute lymphoblastic leukemia .
- Methods of Application : The compound is used in the synthesis of these inhibitors. The specific methods of application or experimental procedures would depend on the particular pharmaceutical synthesis process .
- Results or Outcomes : The outcomes of using this compound in drug synthesis could potentially lead to the development of new treatments for diseases such as leukemia .
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h9-10,14H,4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKPJPMWHKOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441088 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | |
CAS RN |
239074-29-4, 223131-01-9 | |
| Record name | tert-Butyl [4-(hydroxymethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



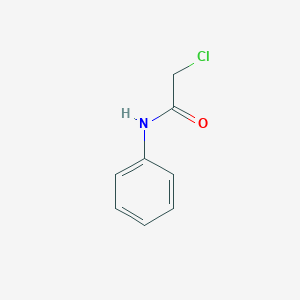
![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
